molecular formula C31H28ClN7O2 B15150706 N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide

Cat. No.: B15150706
M. Wt: 566.1 g/mol
InChI Key: FONRCZUZCHXWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THZ2 is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a key enzyme involved in the regulation of the cell cycle and transcription. THZ2 has shown significant potential in inhibiting the growth of various cancer cells, including triple-negative breast cancer, small cell lung cancer, and ovarian cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

THZ2 is synthesized through a series of chemical reactions involving the formation of a benzimidic acid derivative. The solubility of THZ2 in dimethyl sulfoxide (DMSO) is greater than 28.3 mg/mL, and it is insoluble in water. The compound can be stored at -20°C for several months .

Industrial Production Methods

The industrial production of THZ2 involves the large-scale synthesis of its chemical precursors followed by the final assembly of the compound. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in DMSO for use in various applications .

Chemical Reactions Analysis

Types of Reactions

THZ2 undergoes various chemical reactions, including covalent binding to its target enzyme, cyclin-dependent kinase 7. This binding inhibits the phosphorylation of RNA polymerase II, thereby suppressing transcriptional activity .

Common Reagents and Conditions

The synthesis of THZ2 involves the use of reagents such as benzimidic acid derivatives, dimethyl sulfoxide, and other organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .

Major Products Formed

The primary product formed from the reactions involving THZ2 is the covalent complex with cyclin-dependent kinase 7. This complex inhibits the enzyme’s activity, leading to the suppression of cancer cell growth .

Mechanism of Action

THZ2 exerts its effects by covalently binding to cyclin-dependent kinase 7, thereby inhibiting its activity. Cyclin-dependent kinase 7 is involved in the phosphorylation of RNA polymerase II, which is essential for transcription initiation. By inhibiting this enzyme, THZ2 suppresses the transcription of genes that are critical for cancer cell survival and proliferation .

Properties

Molecular Formula

C31H28ClN7O2

Molecular Weight

566.1 g/mol

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[4-(dimethylamino)but-2-enoylamino]benzamide

InChI

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)

InChI Key

FONRCZUZCHXWBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.